1-(1H-1,2,4-triazol-1-yl)butan-2-one
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Overview
Description
1-(1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound characterized by the presence of a triazole ring attached to a butanone structure. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 1-(1H-1,2,4-triazol-1-yl)butan-2-one is the plant growth regulatory system . This compound interacts with the endogenous hormones in plants, particularly in roots .
Mode of Action
this compound interacts with its targets by promoting root length in plants . It changes the level of endogenous hormones in plant roots, with the most obvious effect being the increase of Indole-3-acetic acid (IAA) .
Biochemical Pathways
The compound affects the biochemical pathways related to the production and regulation of endogenous hormones in plants . It influences the levels of IAA, Abscisic Acid (ABA), and Gibberellin (GA3), playing an important role in controlling primary root development .
Pharmacokinetics
Given its solubility in chloroform, ethyl acetate, and methanol , it can be inferred that it has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in enhanced plant growth. Specifically, it promotes primary root length and influences the levels of endogenous hormones, leading to controlled primary root development .
Biochemical Analysis
Biochemical Properties
1-(1H-1,2,4-triazol-1-yl)butan-2-one has been found to bind with a variety of enzymes and receptors in biological systems . The unique structure of its triazole ring allows it to exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force .
Cellular Effects
This compound has shown significant effects on cellular processes. For instance, it has been found to influence the levels of endogenous hormones in mungbean roots . The most notable effect was the increase of Indole Acetic Acid (IAA), being 4.9 times greater than that of the control at the 96th hour after treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For example, in the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it was found to increase the level of IAA in mungbean roots, with the effect being 4.9 times greater than that of the control at the 96th hour after treatment .
Metabolic Pathways
This compound is involved in the synthesis of Paclobutrazol, a plant growth retardant that inhibits gibberellin biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 1,2,4-triazole with butanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the triazole, followed by nucleophilic substitution with butanone .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(1H-1,2,4-triazol-1-yl)butan-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: Another triazole-based plant growth regulator.
Triapenthenol: A triazole compound with similar applications in agriculture.
Uniqueness: 1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to act as an intermediate in the synthesis of various biologically active compounds highlights its versatility and importance in scientific research .
Properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTJITWSNBQNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN1C=NC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.